3-((1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
“3-((1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C15H13BrN4O2S . It is available for purchase from certain chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . It consists of a pyrazine ring attached to a piperidine ring through an oxygen atom. The piperidine ring is further substituted with a bromothiophene-2-carbonyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . It has a molecular weight of 393.26.Scientific Research Applications
- Piperidine derivatives, including this compound, serve as crucial building blocks for drug development. Their six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms makes them valuable in constructing biologically active molecules .
- Researchers explore various synthetic methods to efficiently produce substituted piperidines, aiming for cost-effective and rapid synthesis. The piperidine cycle appears in more than twenty classes of pharmaceuticals and alkaloids .
Medicinal Chemistry and Drug Design
Dual Kinase Inhibitors
properties
IUPAC Name |
3-[1-(4-bromothiophene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2S/c16-10-6-13(23-9-10)15(21)20-5-1-2-11(8-20)22-14-12(7-17)18-3-4-19-14/h3-4,6,9,11H,1-2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHCXYJZWIXFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile |
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